molecular formula C7H8F2O2 B1424255 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1093751-02-0

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No. B1424255
M. Wt: 162.13 g/mol
InChI Key: IOQVITCQIHHDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid is a chemical compound with the CAS Number: 1093751-02-0 . It has a molecular weight of 162.14 . The IUPAC name for this compound is 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid is 1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

1. Synthesis and Biological Activity

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives have been extensively explored for their synthetic and biological applications. A notable example includes the synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a glutamate analogue with anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002). This demonstrates the potential of such compounds in the development of therapeutics targeting neurological disorders.

2. Structural and Material Studies

The structural characteristics of derivatives like diflunisal–hexane have been studied to understand their crystal lattice formations (Hansen, Perlovich, & Bauer-Brandl, 2001). These insights are crucial for the development of novel materials and for understanding the physical properties of these compounds.

3. Conformational Analysis

Conformational analysis of molecules like GABA embedded in the bicyclo[3.1.0]hexane core structure has been conducted (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011). This research contributes to a deeper understanding of molecular conformations and their impact on biological activity, paving the way for the design of more effective drugs.

4. Analogs of Glutamic Acid

Compounds like (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, an analog of glutamic acid, have been synthesized for their potential in modulating neurotransmitter systems (Krysiak, Midura, Wieczorek, Sieroń, & Mikołajczyk, 2010). These findings are significant for developing new therapeutic agents targeting various neurological conditions.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQVITCQIHHDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230214
Record name 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

CAS RN

1093751-02-0
Record name 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093751-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 3
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 4
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 5
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 6
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Citations

For This Compound
1
Citations
B Moroz, KP Melnykov, S Holovach, AA Filatov… - Journal of Fluorine …, 2023 - Elsevier
Multigram synthesis of diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks starting from commercially available compounds is described. The …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.